Cas no 1697433-05-8 (2-(2-bromo-4-fluorophenyl)propanal)

2-(2-Bromo-4-fluorophenyl)propanal is a halogenated aromatic aldehyde with a bromine and fluorine substituent on the phenyl ring, offering distinct reactivity for synthetic applications. The presence of both electron-withdrawing groups enhances its utility in cross-coupling reactions, nucleophilic substitutions, and as a key intermediate in pharmaceutical and agrochemical synthesis. The aldehyde functionality allows for further derivatization, enabling the introduction of diverse molecular scaffolds. Its well-defined structure and stability under controlled conditions make it a reliable building block for complex organic transformations. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules due to its balanced electronic and steric properties.
2-(2-bromo-4-fluorophenyl)propanal structure
1697433-05-8 structure
商品名:2-(2-bromo-4-fluorophenyl)propanal
CAS番号:1697433-05-8
MF:C9H8BrFO
メガワット:231.061625480652
CID:6147778
PubChem ID:108332484

2-(2-bromo-4-fluorophenyl)propanal 化学的及び物理的性質

名前と識別子

    • 2-(2-bromo-4-fluorophenyl)propanal
    • EN300-1897190
    • 1697433-05-8
    • インチ: 1S/C9H8BrFO/c1-6(5-12)8-3-2-7(11)4-9(8)10/h2-6H,1H3
    • InChIKey: DAEGHAPOHSRBID-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C=CC=1C(C=O)C)F

計算された属性

  • せいみつぶんしりょう: 229.97426g/mol
  • どういたいしつりょう: 229.97426g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 163
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

2-(2-bromo-4-fluorophenyl)propanal 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1897190-0.05g
2-(2-bromo-4-fluorophenyl)propanal
1697433-05-8
0.05g
$587.0 2023-09-18
Enamine
EN300-1897190-1.0g
2-(2-bromo-4-fluorophenyl)propanal
1697433-05-8
1g
$1142.0 2023-06-03
Enamine
EN300-1897190-0.1g
2-(2-bromo-4-fluorophenyl)propanal
1697433-05-8
0.1g
$615.0 2023-09-18
Enamine
EN300-1897190-10.0g
2-(2-bromo-4-fluorophenyl)propanal
1697433-05-8
10g
$4914.0 2023-06-03
Enamine
EN300-1897190-0.25g
2-(2-bromo-4-fluorophenyl)propanal
1697433-05-8
0.25g
$642.0 2023-09-18
Enamine
EN300-1897190-2.5g
2-(2-bromo-4-fluorophenyl)propanal
1697433-05-8
2.5g
$1370.0 2023-09-18
Enamine
EN300-1897190-5.0g
2-(2-bromo-4-fluorophenyl)propanal
1697433-05-8
5g
$3313.0 2023-06-03
Enamine
EN300-1897190-0.5g
2-(2-bromo-4-fluorophenyl)propanal
1697433-05-8
0.5g
$671.0 2023-09-18
Enamine
EN300-1897190-5g
2-(2-bromo-4-fluorophenyl)propanal
1697433-05-8
5g
$2028.0 2023-09-18
Enamine
EN300-1897190-1g
2-(2-bromo-4-fluorophenyl)propanal
1697433-05-8
1g
$699.0 2023-09-18

2-(2-bromo-4-fluorophenyl)propanal 関連文献

2-(2-bromo-4-fluorophenyl)propanalに関する追加情報

Introduction to 2-(2-bromo-4-fluorophenyl)propanal (CAS No. 1697433-05-8)

2-(2-bromo-4-fluorophenyl)propanal, also known by its CAS number 1697433-05-8, is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a bromo and a fluoro substituent on the phenyl ring, along with an aldehyde functional group. The combination of these substituents imparts specific chemical and biological properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The molecular formula of 2-(2-bromo-4-fluorophenyl)propanal is C9H8BrFO, and its molecular weight is approximately 236.06 g/mol. The compound's physical properties include a melting point of around 50-52°C and a boiling point of approximately 180°C at 760 mmHg. It is typically a white to off-white solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dichloromethane.

In terms of its chemical reactivity, 2-(2-bromo-4-fluorophenyl)propanal exhibits typical behavior for an aldehyde, making it a versatile building block in organic synthesis. The presence of the bromo and fluoro substituents on the phenyl ring adds additional reactivity and selectivity to the molecule, which can be exploited in various synthetic transformations. For instance, the bromo group can be readily substituted or eliminated under appropriate conditions, while the fluoro group can influence the electronic properties of the molecule, affecting its reactivity and stability.

2-(2-bromo-4-fluorophenyl)propanal has been studied extensively for its potential applications in medicinal chemistry. One notable area of research involves its use as an intermediate in the synthesis of novel antiviral agents. Recent studies have shown that derivatives of this compound exhibit potent antiviral activity against a range of viral pathogens, including influenza and herpes simplex viruses. The unique combination of bromo and fluoro substituents appears to enhance the antiviral properties of these derivatives, making them promising candidates for further development.

Beyond antiviral applications, 2-(2-bromo-4-fluorophenyl)propanal has also been explored for its potential as an intermediate in the synthesis of anticancer drugs. Research has demonstrated that certain derivatives of this compound possess significant cytotoxic activity against various cancer cell lines. The mechanism of action appears to involve the inhibition of key enzymes involved in cancer cell proliferation and survival, making these derivatives attractive candidates for further preclinical and clinical evaluation.

In addition to its medicinal applications, 2-(2-bromo-4-fluorophenyl)propanal has been investigated for its use in agrochemicals. Studies have shown that certain derivatives exhibit strong herbicidal activity against a variety of weed species. The unique structure of this compound allows it to target specific enzymes involved in plant metabolism, leading to selective herbicidal effects with minimal impact on non-target organisms.

The synthesis of 2-(2-bromo-4-fluorophenyl)propanal typically involves multi-step processes that start from readily available starting materials. One common synthetic route involves the reaction of 2-bromo-4-fluorobenzaldehyde with an appropriate alkylating agent under controlled conditions. This approach allows for high yields and good purity, making it suitable for large-scale production.

Safety considerations are an important aspect when handling 2-(2-bromo-4-fluorophenyl)propanal. As with many organic compounds, it should be handled with care to avoid exposure through inhalation or skin contact. Proper personal protective equipment (PPE), such as gloves and safety goggles, should be worn during handling. Additionally, storage should be in a cool, dry place away from incompatible materials.

In conclusion, 2-(2-bromo-4-fluorophenyl)propanal (CAS No. 1697433-05-8) is a versatile organic compound with a wide range of potential applications in medicinal chemistry, pharmaceutical research, and agrochemicals. Its unique molecular structure provides a foundation for the development of novel bioactive molecules with promising therapeutic and agricultural properties. Ongoing research continues to explore new avenues for its use, highlighting its significance in modern scientific endeavors.

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